![molecular formula C22H14FN5O4 B2360750 2-(1,3-benzodioxol-5-ylmethyl)-8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1189909-23-6](/img/structure/B2360750.png)
2-(1,3-benzodioxol-5-ylmethyl)-8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,3-benzodioxol-5-ylmethyl)-8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a useful research compound. Its molecular formula is C22H14FN5O4 and its molecular weight is 431.383. The purity is usually 95%.
BenchChem offers high-quality 2-(1,3-benzodioxol-5-ylmethyl)-8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-benzodioxol-5-ylmethyl)-8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities Research on related heterocyclic compounds demonstrates significant interest in their synthesis and evaluation for antimicrobial activities. For instance, studies have shown the synthesis of new pyrazole, pyridine, and triazolo[1,5-α]pyrimidine derivatives, highlighting their potential as antimicrobial agents. These studies contribute to a deeper understanding of how structural variations in molecules can impact their biological activities, suggesting potential areas of application for complex molecules like the one (Mabkhot et al., 2016).
Biological Importance of Structural Moieties The presence of triazolo and pyridine rings in molecules is often associated with biological importance. For example, research into the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines through metal-free oxidative N-N bond formation showcases the relevance of these structural features in medicinal chemistry (Zheng et al., 2014). This underscores the potential research interest in exploring the biological activities of compounds with such moieties.
In Silico Drug-likeness Prediction The computational prediction of drug-likeness and in vitro microbial investigation is another area where compounds with complex heterocyclic structures are explored. Studies involving the synthesis and characterization of new compounds, followed by their evaluation against various bacterial and fungal strains, provide insights into the drug development process. Such research highlights the potential of using in silico methods to predict the pharmaceutical relevance of new compounds, pointing towards another possible application area for the compound (Pandya et al., 2019).
properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FN5O4/c23-15-4-1-3-14(10-15)19-24-21(32-26-19)16-5-2-8-27-20(16)25-28(22(27)29)11-13-6-7-17-18(9-13)31-12-30-17/h1-10H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQWZSVLYGSALA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)N4C=CC=C(C4=N3)C5=NC(=NO5)C6=CC(=CC=C6)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FN5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2360668.png)
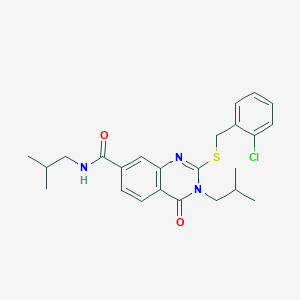
![2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2360672.png)


![N-[4-({3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide](/img/structure/B2360676.png)
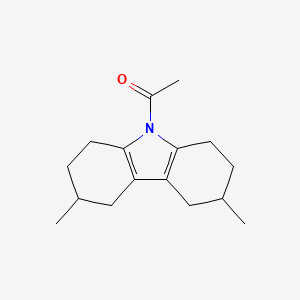

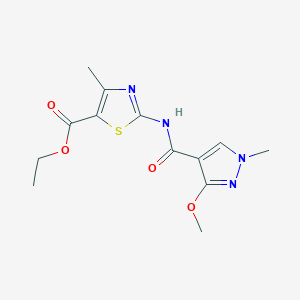
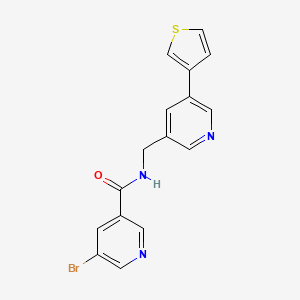
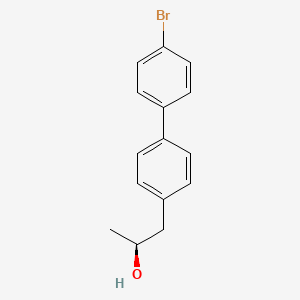
![4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B2360686.png)
![3-[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carbonyl]-1H-pyrazin-2-one](/img/structure/B2360687.png)
![6-Hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-7-phenylchromen-2-one](/img/structure/B2360688.png)